5,5-dimethylcyclopent-2-en-1-one
CAS No.: 17197-84-1
Cat. No.: VC8176756
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17197-84-1 |
---|---|
Molecular Formula | C7H10O |
Molecular Weight | 110.15 g/mol |
IUPAC Name | 5,5-dimethylcyclopent-2-en-1-one |
Standard InChI | InChI=1S/C7H10O/c1-7(2)5-3-4-6(7)8/h3-4H,5H2,1-2H3 |
Standard InChI Key | OUDVKHIZRZRHGO-UHFFFAOYSA-N |
SMILES | CC1(CC=CC1=O)C |
Canonical SMILES | CC1(CC=CC1=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentene ring with a ketone group at the 1-position and two methyl substituents at the 5-position. X-ray crystallographic analysis confirms the planar geometry of the α,β-unsaturated carbonyl system, which contributes to its electronic characteristics . The methyl groups induce steric effects that influence both reactivity and molecular packing in the solid state.
Table 1: Key structural parameters
Property | Value |
---|---|
Bond length (C=O) | 1.215 Å |
Dihedral angle (C5-C1) | 12.3° |
Torsional strain | 8.7 kJ/mol |
Spectroscopic Profile
Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive signals:
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¹H NMR: δ 6.85 (dd, J = 5.6 Hz, 1H, C3-H), 2.75 (m, 2H, C4-H₂), 1.25 (s, 6H, C5-(CH₃)₂)
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¹³C NMR: δ 209.5 (C1), 145.2 (C2), 134.8 (C3), 38.9 (C4), 27.4 (C5-(CH₃)₂)
Mass spectrometric analysis shows a molecular ion peak at m/z 110.15 ([M]⁺), with characteristic fragmentation patterns arising from retro-Diels-Alder cleavage .
Synthetic Methodologies
Laboratory-Scale Synthesis
The Salomon-Coughlin method remains the most cited approach, utilizing bicyclo[3.2.0]heptan-2-one derivatives under controlled pyrolysis conditions :
Reaction Scheme
Table 2: Comparative synthesis methods
Method | Yield (%) | Temperature (°C) | Key Advantage |
---|---|---|---|
Thermal decomposition | 78 | 580-600 | Scalability |
Nazarov cyclization | 65 | 25 | Mild conditions |
Oxidation of diols | 52 | 120 | Functional group tolerance |
Industrial Production
Continuous flow reactors have enhanced manufacturing efficiency, achieving >90% conversion rates through optimized parameters:
Chemical Reactivity
Electrophilic Additions
The conjugated enone system undergoes regioselective attacks:
Table 3: Reaction kinetics
Reagent | Rate Constant (M⁻¹s⁻¹) | Major Product |
---|---|---|
NaBH₄ | 4.8 × 10⁻⁴ | 5,5-Dimethylcyclopentanol |
CH₃MgBr | 2.1 × 10⁻³ | Tertiary alcohol |
Br₂/CCl₄ | 9.7 × 10⁻² | 3,4-Dibromo derivative |
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions with electron-deficient dienophiles, demonstrating inverse electron demand characteristics:
Biological and Pharmacological Applications
Protein Tyrosine Phosphatase Inhibition
Recent studies identify derivatives as potent competitive PTP1B inhibitors with implications for diabetes treatment :
Table 4: Structure-activity relationships
Substituent | IC₅₀ (μM) | Selectivity Index (vs. TCPTP) |
---|---|---|
Parent compound | 4.31 | 2.8 |
3-O-Sulfate | 0.22 | 15.6 |
5-Methyl oxidation | 1.45 | 6.2 |
Cytotoxic Properties
Structure-activity studies demonstrate enhanced tumor specificity compared to analogous cyclopentenones:
Industrial and Material Science Applications
Polymer Precursors
The compound serves as a monomer for specialty polymers:
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Glass transition temperature (Tg): 78°C (homopolymer)
Fragrance Components
Derivatization produces methylcyclopentenone analogs used in perfumery:
Comparative Analysis with Structural Analogs
Table 5: Property comparison of cyclopentenones
Compound | LogP | Dipole Moment (D) | HOMO-LUMO Gap (eV) |
---|---|---|---|
5,5-Dimethyl derivative | 1.74 | 3.85 | 5.12 |
3,4-Dimethyl derivative | 1.68 | 4.02 | 5.34 |
Parent cyclopentenone | 1.15 | 3.45 | 5.98 |
The 5,5-dimethyl substitution pattern reduces HOMO-LUMO gap by 14% compared to the parent compound, enhancing electrochemical reactivity .
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